2,3,4,5-Tetrachlorooxolane

Description

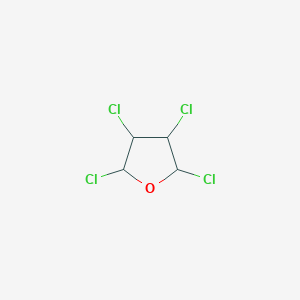

2,3,4,5-Tetrachlorooxolane is a chlorinated derivative of oxolane (tetrahydrofuran), featuring four chlorine atoms substituted on the five-membered oxygen-containing ring. Potential applications may include use as intermediates in organic synthesis or solvents, though further research is needed to confirm its industrial roles .

Properties

Molecular Formula |

C4H4Cl4O |

|---|---|

Molecular Weight |

209.9 g/mol |

IUPAC Name |

2,3,4,5-tetrachlorooxolane |

InChI |

InChI=1S/C4H4Cl4O/c5-1-2(6)4(8)9-3(1)7/h1-4H |

InChI Key |

YEGKLAWNZAYENJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(OC1Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachlorooxolane typically involves the chlorination of oxolane under controlled conditions. One common method is the direct chlorination of oxolane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete substitution of hydrogen atoms by chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous introduction of oxolane and chlorine gas into the reactor, with the reaction mixture being continuously stirred and heated to maintain the desired temperature.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachlorooxolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tetrachlorocarboxylic acids.

Reduction: Reduction reactions can convert it back to oxolane or partially chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.

Major Products Formed

Oxidation: Tetrachlorocarboxylic acids.

Reduction: Oxolane or partially chlorinated oxolanes.

Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

2,3,4,5-Tetrachlorooxolane has several applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachlorooxolane involves its interaction with various molecular targets. The chlorine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

2,3,5,6-Tetrachloronitrobenzene (Tecnazene)

Physical Properties:

Tetrachloroethylene

Applications : Widely used as a solvent and degreaser (CAS 127-18-4).

Properties :

- Boiling Point : 121°C, higher than typical cyclic ethers due to molecular weight and linear structure.

- Reactivity : Less polar than oxolanes, with high miscibility in organic solvents .

Chlorinated Phenols: 2,3,4,5-Tetrachlorophenol

Chemical Behavior:

- Acidity: Phenolic -OH group increases acidity (pKa ~6–7) compared to neutral oxolanes.

- Environmental Impact : Persistence in ecosystems due to aromatic stability, whereas oxolanes may hydrolyze more readily .

Key Research Findings and Trends

Reactivity : Chlorinated oxolanes are expected to undergo nucleophilic substitution at chlorine sites, whereas aromatic analogs (e.g., tetrachloronitrobenzene) resist substitution due to aromatic stability.

Toxicity: Aliphatic chlorinated compounds (e.g., tetrachloroethylene) show acute toxicity, while chlorophenols pose chronic risks (carcinogenicity) .

Applications : Chlorinated aromatics dominate pesticidal uses, whereas cyclic ethers may serve niche roles in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.